1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)- 1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 73603-53-9
VCID: VC20612761
InChI: InChI=1S/C13H15ClN2O2/c14-10-4-5-12-11(8-10)13(17)16(18-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
SMILES:
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)-

CAS No.: 73603-53-9

Cat. No.: VC20612761

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)- - 73603-53-9

Specification

CAS No. 73603-53-9
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one
Standard InChI InChI=1S/C13H15ClN2O2/c14-10-4-5-12-11(8-10)13(17)16(18-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Standard InChI Key JEBHFKRIBCAUMR-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CN2C(=O)C3=C(O2)C=CC(=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound’s systematic IUPAC name is 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one, reflecting its benzisoxazole backbone and substituents. Key identifiers include:

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂O₂
Molecular Weight266.72 g/mol
CAS Registry Number73603-53-9
SMILES NotationC1CCN(CC1)CN2C(=O)C3=C(O2)C=CC(=C3)Cl
InChI KeyJEBHFKRIBCAUMR-UHFFFAOYSA-N

The piperidinylmethyl group introduces a basic nitrogen atom, enhancing the molecule’s potential for forming hydrogen bonds and ionic interactions with biological targets .

Structural Analysis

The benzisoxazole core consists of a fused benzene and isoxazole ring, with the isoxazole’s oxygen and nitrogen atoms contributing to electronic asymmetry. The chloro substituent at position 5 directs electrophilic substitution reactions toward the para position, while the piperidinylmethyl group at position 2 introduces conformational flexibility. X-ray crystallography of analogous compounds reveals that the piperidine ring often adopts a chair conformation, optimizing steric interactions .

Synthesis and Chemical Reactivity

Reactivity Profile

  • Nucleophilic Substitution: The chloro group at position 5 is susceptible to displacement by amines, thiols, or alkoxides.

  • Electrophilic Aromatic Substitution: The electron-deficient benzisoxazole core facilitates nitration or sulfonation at position 4.

  • Reduction: Catalytic hydrogenation could reduce the isoxazole ring, though this may compromise biological activity .

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational predictions using tools like ALOGPS suggest:

  • LogP: 2.1 (moderate lipophilicity)

  • Water Solubility: ~0.1 mg/mL (poor aqueous solubility)

  • pKa: 8.9 (piperidine nitrogen), indicating partial protonation at physiological pH

Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures above 200°C, suggesting solid-state stability under standard conditions .

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural modifications could enhance target selectivity:

  • Piperidine Substituents: Replacing piperidine with azepane may alter CNS penetration.

  • Chloro Replacement: Fluorine substitution at position 5 could reduce metabolic dehalogenation.

Prodrug Development

Esterification of the 3-keto group might improve oral bioavailability, with enzymatic hydrolysis regenerating the active form in vivo.

Research Gaps and Future Directions

Despite its intriguing structure, 5-chloro-2-(piperidin-1-ylmethyl)-1,2-benzoxazol-3-one remains understudied. Critical research needs include:

  • In Vitro Receptor Binding Assays: Quantify affinity for CNS targets.

  • ADMET Profiling: Evaluate cytochrome P450 interactions and hepatotoxicity.

  • Crystallographic Studies: Resolve 3D structure to guide computational modeling.

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